molecular formula C14H15N3O3 B568612 (S)-N-(5-Nitro-2-pyridyl)phenylalaninol CAS No. 115416-53-0

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Cat. No.: B568612
CAS No.: 115416-53-0
M. Wt: 273.292
InChI Key: XQQHMEFZBTXUTC-LBPRGKRZSA-N
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Description

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral compound that features a nitro-substituted pyridine ring attached to a phenylalaninol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-nitro-2-pyridinecarboxaldehyde and (S)-phenylalaninol.

    Condensation Reaction: The aldehyde group of 5-nitro-2-pyridinecarboxaldehyde reacts with the amine group of (S)-phenylalaninol under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Corresponding oxidized products such as nitro alcohols or carboxylic acids

    Reduction: Amino derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(5-Nitro-2-pyridyl)alaninol
  • (S)-N-(5-Nitro-2-pyridyl)phenylalanine
  • (S)-N-(5-Nitro-2-pyridyl)phenylalanine methyl ester

Uniqueness

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is unique due to its specific structural features, including the chiral center and the presence of both a nitro-substituted pyridine ring and a phenylalaninol moiety

Properties

IUPAC Name

(2S)-2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-12(8-11-4-2-1-3-5-11)16-14-7-6-13(9-15-14)17(19)20/h1-7,9,12,18H,8,10H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQHMEFZBTXUTC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659937
Record name (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115416-53-0
Record name (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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